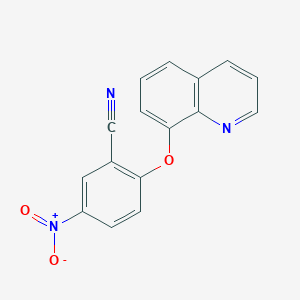
5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile: is an organic compound with the molecular formula C16H9N3O3 and a molecular weight of 291.26 It is characterized by the presence of a nitro group, a quinoline moiety, and a benzenecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile typically involves the following steps:
Formation of Quinoline Moiety: The quinoline moiety is introduced through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the quinoline moiety with the nitrated benzene ring to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development and therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
5-Nitro-2-(quinolyloxy)benzenecarbonitrile: Similar structure but lacks the 8-position substitution on the quinoline ring.
2-(8-quinolyloxy)benzenecarbonitrile: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness:
- The presence of both the nitro group and the quinoline moiety in 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-nitro-2-quinolin-8-yloxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-10-12-9-13(19(20)21)6-7-14(12)22-15-5-1-3-11-4-2-8-18-16(11)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJTWTDCTFSLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
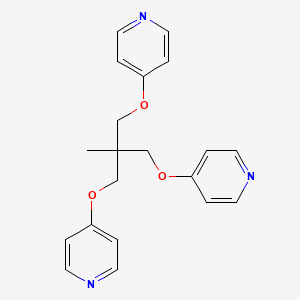

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)
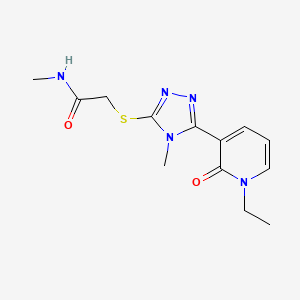
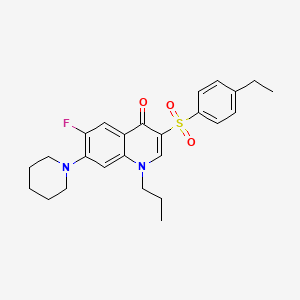
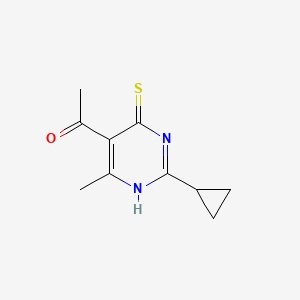
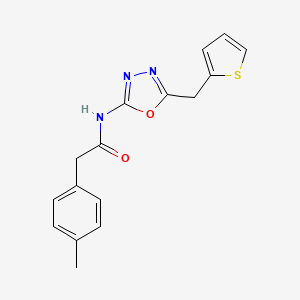
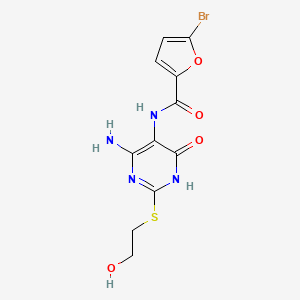
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2639653.png)
![2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2639656.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2639657.png)

